5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid
Overview
Description
5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid is a chemical compound with the CAS Number: 1268519-54-5. It has a molecular weight of 241.29 . It’s a powder at room temperature .
Molecular Structure Analysis
The IUPAC Name of this compound is 5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-7-carboxylic acid . The InChI Code is 1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-8(9(14)15)12(7-13)4-5-12/h8H,4-7H2,1-3H3,(H,14,15) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Enantioselective Synthesis
One key application is in the enantioselective synthesis of proline scaffolds, essential for the industrial synthesis of antiviral compounds such as ledipasvir. This process involves catalytic and enantioselective preparation, showcasing the compound's role in producing chiral building blocks for pharmaceuticals (López et al., 2020).
Spirocyclic Scaffolds
The compound also serves as a precursor for spirocyclic scaffolds, offering a pathway to novel compounds that access chemical spaces complementary to piperidine ring systems. Such scaffolds are beneficial for the targeted synthesis of biologically active compounds, illustrating the versatility of the compound in accessing diverse chemical spaces (Meyers et al., 2009).
Antibacterial Activity
Research into derivatives of the compound has led to the development of novel antibacterial drugs targeting respiratory pathogens. These compounds have shown potent in vitro and in vivo activities against various bacterial strains, including multidrug-resistant and quinolone-resistant bacteria, highlighting their potential in treating respiratory tract infections (Odagiri et al., 2013).
Chemical Transformations
Moreover, the compound and its derivatives undergo reductive cleavage and subsequent transformations leading to the formation of bi- or tricyclic lactams or lactones. These transformations exemplify the compound's utility in synthesizing complex molecular structures with potential pharmaceutical applications (Molchanov et al., 2016).
Cyclopropanation Catalyst
Additionally, it has been used in the asymmetric cyclopropanation of olefins, demonstrating its utility as an efficient catalyst in producing enantioselective compounds. This application underscores the importance of the compound in facilitating stereoselective chemical reactions, which are crucial in drug synthesis and development (Bertilsson & Andersson, 2000).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-8(9(14)15)12(7-13)4-5-12/h8H,4-7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFSKDGVRVJWGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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